molecular formula C13H7Cl2N3O4S B14598376 2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide CAS No. 61072-99-9

2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide

Cat. No.: B14598376
CAS No.: 61072-99-9
M. Wt: 372.2 g/mol
InChI Key: JUQSQYONACBXEK-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of multiple functional groups, including chloro, cyano, nitro, and sulfonamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent substitution reactions to introduce the cyano and chloro groups. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution of the chloro groups can produce various substituted aromatic compounds .

Scientific Research Applications

2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide exerts its effects involves interactions with various molecular targets. The presence of multiple functional groups allows it to participate in a range of chemical reactions, potentially affecting biological pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(4-cyano-2-nitrophenyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a diverse range of chemical transformations and interactions .

Properties

CAS No.

61072-99-9

Molecular Formula

C13H7Cl2N3O4S

Molecular Weight

372.2 g/mol

IUPAC Name

2,5-dichloro-N-(4-cyano-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H7Cl2N3O4S/c14-9-2-3-10(15)13(6-9)23(21,22)17-11-4-1-8(7-16)5-12(11)18(19)20/h1-6,17H

InChI Key

JUQSQYONACBXEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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